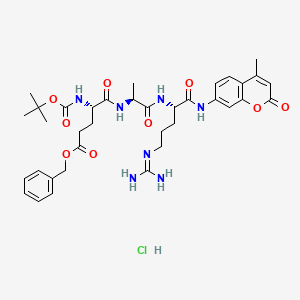

Boc-glu(obzl)-ala-arg-amc hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide substrate used in various biochemical assays. It is composed of a sequence of amino acids, including Boc-glutamic acid benzyl ester, alanine, arginine, and 7-amino-4-methylcoumarin, with a hydrochloride salt. This compound is particularly useful in studying proteolytic enzymes such as trypsin and coagulation factors.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-glutamic acid benzyl ester, to a solid resin. Subsequent amino acids, alanine and arginine, are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of 7-amino-4-methylcoumarin to the peptide chain. The peptide is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Boc-glu(obzl)-ala-arg-amc hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

化学反应分析

Types of Reactions

Boc-glu(obzl)-ala-arg-amc hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin.

Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Hydrolysis: Enzymes like trypsin or coagulation factors are used under physiological conditions (pH 7.4, 37°C).

Deprotection: Trifluoroacetic acid is commonly used for removing Boc and benzyl groups.

Major Products Formed

Hydrolysis: The major product is 7-amino-4-methylcoumarin, which is fluorescent and can be detected spectrophotometrically.

Deprotection: The major products are the free amino acids and 7-amino-4-methylcoumarin.

科学研究应用

Peptide Synthesis

Overview : Boc-Glu(OBzl)-Ala-Arg-AMC HCl serves as a crucial building block in the synthesis of peptides. Its structure allows for efficient coupling reactions, which are essential in creating complex peptide sequences necessary for therapeutic applications.

Case Study : In peptide synthesis, this compound has been utilized to create analogs of bioactive peptides that can modulate biological processes, enhancing drug discovery efforts. For instance, researchers have synthesized peptides that mimic hormone functions, leading to advancements in hormone replacement therapies.

Fluorescent Probes

Overview : The compound is employed to develop fluorescent probes that are vital for studying enzyme activities. These probes enable real-time visualization of biological processes.

Application Example : A study demonstrated the use of this compound as a substrate for measuring trypsin activity fluorometrically. The fluorescence intensity correlates with enzyme activity, allowing researchers to monitor proteolytic activity in various biological assays .

Drug Delivery Systems

Overview : The structural properties of this compound facilitate its application in advanced drug delivery systems. It can enhance the targeting and efficacy of therapeutic agents by modifying their pharmacokinetics.

Research Findings : Researchers have explored the incorporation of this compound into nanoparticles to improve the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic side effects and enhancing therapeutic outcomes.

Biochemical Assays

Overview : This compound is widely used in biochemical assays to measure enzyme activity, particularly for serine proteases like trypsin and thrombin.

Empirical Data : In a study focused on acute pancreatitis, this compound was utilized to quantify trypsin activity in mouse models. The results indicated significant variations in enzyme activity correlating with disease severity, providing insights into the pathophysiology of pancreatitis .

Research in Cancer Therapeutics

Overview : this compound has shown promise in cancer research, particularly in developing targeted therapies that can improve patient outcomes.

Case Study : A notable application involved using this compound to assess the activity of proteolytic enzymes involved in cancer metastasis. By understanding these pathways, researchers aim to design inhibitors that can effectively block tumor spread .

Summary Table of Applications

| Application Area | Description | Key Findings/Uses |

|---|---|---|

| Peptide Synthesis | Building block for creating complex peptides | Enhances drug discovery for hormone therapies |

| Fluorescent Probes | Development of probes for enzyme activity measurement | Used for real-time monitoring of proteolytic activities |

| Drug Delivery Systems | Improves targeting and efficacy of therapeutic agents | Incorporated into nanoparticles for localized cancer therapy |

| Biochemical Assays | Measurement of enzyme activity using fluorometric techniques | Provides insights into metabolic pathways and disease mechanisms |

| Research in Cancer Therapeutics | Evaluating proteolytic enzymes involved in cancer progression | Aids in designing targeted inhibitors to prevent metastasis |

作用机制

The mechanism of action of Boc-glu(obzl)-ala-arg-amc hydrochloride involves its cleavage by proteolytic enzymes. The enzyme recognizes the peptide sequence and cleaves the bond between arginine and 7-amino-4-methylcoumarin. This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation, allowing for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond.

相似化合物的比较

Similar Compounds

Boc-glu(obzl)-gly-arg-amc hydrochloride: Similar in structure but contains glycine instead of alanine.

Ac-VRPR-AMC: Another peptide substrate used for studying proteolytic enzymes.

Uniqueness

Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its use of alanine instead of glycine or other amino acids can affect the enzyme’s recognition and cleavage efficiency, making it valuable for specific biochemical assays.

生物活性

Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a synthetic peptide compound widely utilized in biochemical research due to its role as a substrate for various proteolytic enzymes. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Molecular Formula: C₃₃H₄₇ClN₈O₉

- Molecular Weight: 667.154 g/mol

- Fluorescent Tag: 7-amino-4-methylcoumarin (AMC), which is released upon enzymatic cleavage, allowing for quantification of enzyme activity through fluorescence measurements.

Target Enzymes

The primary targets of this compound include:

- Coagulation Factors: IXa and XIIa

- Proteases: Trypsin and soybean trypsin-like enzymes

These enzymes cleave the peptide bond in Boc-Glu(OBzl)-Ala-Arg-AMC, releasing AMC, which can be quantitatively measured using fluorescence spectrophotometry. The excitation wavelength for AMC is 380 nm, with emission at 460 nm .

Cellular Effects

This compound influences various cellular processes by modulating the activity of proteases involved in cell signaling and coagulation cascades. The cleavage of this compound can impact functions such as blood clotting and cellular signaling pathways.

Research Applications

This compound serves multiple purposes in scientific research:

- Biochemical Assays: Used to measure proteolytic activity in various contexts, such as pancreatic enzyme activity .

- Drug Development: It aids in the screening of protease inhibitors, which may lead to therapeutic agents for diseases linked to proteolytic dysregulation .

- Peptide Synthesis: It acts as a building block for synthesizing more complex peptides used in drug formulation and delivery systems .

Case Studies

-

Trypsin Activity Measurement:

In a study measuring trypsin activity in pancreatic tissues, this compound was employed as a substrate to assess enzyme function. The fluorescence intensity correlated with trypsin activity, demonstrating its utility in evaluating pancreatic health . -

Inhibition Studies:

Research has shown that this compound can be used to screen inhibitors of coagulation factors. For instance, compounds that inhibit factor XIa were tested using this substrate, confirming its effectiveness in identifying potential anticoagulants .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJGJDAJFELED-HNPQYTQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48ClN7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。